molecular formula C11H11N B11920810 5-Ethylisoquinoline

5-Ethylisoquinoline

Cat. No.: B11920810
M. Wt: 157.21 g/mol
InChI Key: CYQPCLYDFKPGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethylisoquinoline is a high-purity, synthetic organic compound featuring an ethyl substituent on the fundamental isoquinoline scaffold—a benzene ring fused to a pyridine ring . This structure is a privileged motif in medicinal chemistry and drug discovery, serving as a critical synthetic intermediate for developing novel bioactive molecules . Researchers value this compound as a versatile building block. In pharmaceutical R&D, the isoquinoline core is found in compounds with demonstrated biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects . The ethyl group at the 5-position offers a strategic site for further chemical modification, enabling structure-activity relationship (SAR) studies and the optimization of pharmacological properties . Beyond medicinal applications, isoquinoline derivatives are widely investigated in material science for their potential use in creating advanced polymers, ligands for metal-organic frameworks (MOFs), and fluorescent materials or sensors due to their distinctive electronic properties . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

5-ethylisoquinoline

InChI

InChI=1S/C11H11N/c1-2-9-4-3-5-10-8-12-7-6-11(9)10/h3-8H,2H2,1H3

InChI Key

CYQPCLYDFKPGMU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1C=CN=C2

Origin of Product

United States

Contextualization of Isoquinoline Scaffolds in Modern Chemical Science

The isoquinoline (B145761) framework is a privileged structure in medicinal chemistry, frequently appearing in a wide range of biologically active compounds. nih.govwikipedia.org Its unique electronic and steric properties allow it to interact with various biological targets, leading to a broad spectrum of pharmacological activities. rsc.org Derivatives of isoquinoline are found at the core of numerous pharmaceuticals, including anesthetics, antihypertensive agents, and antiretroviral drugs. wikipedia.org The versatility of the isoquinoline scaffold also extends to materials science, where its derivatives are explored for applications in dyes, sensors, and organic electronics.

Overview of the Fundamental Significance of Alkylated Isoquinolines in Contemporary Organic Synthesis and Biochemical Systems

Alkylated isoquinolines are a significant subclass of isoquinoline (B145761) derivatives, with the alkyl substituent playing a crucial role in modulating the molecule's physical, chemical, and biological properties. The introduction of an alkyl group, such as an ethyl group at the 5-position, can influence factors like solubility, lipophilicity, and metabolic stability. From a synthetic perspective, the alkyl group can serve as a handle for further functionalization, allowing for the construction of more complex molecular architectures. In biochemical systems, the size and position of the alkyl substituent can profoundly impact the molecule's binding affinity and selectivity for specific enzymes or receptors. The strategic placement of alkyl groups is a key design element in the development of new therapeutic agents and molecular probes.

Historical Trajectories and Foundational Principles in Isoquinoline Research

Established and Novel Approaches to the Isoquinoline Core with Ethyl Substitution

Advanced Catalytic Methods for Selective this compound Formation

Applications of Photoredox Catalysis in Isoquinoline Derivatization

Photoredox catalysis, utilizing visible light to drive chemical reactions, has revolutionized synthetic organic chemistry by enabling novel transformations under mild and sustainable conditions. Its application in isoquinoline synthesis and derivatization is an active area of research.

Visible light photoredox catalysis, often employing organic dyes like Rose Bengal, has been used for the synthesis of pyrrolo[2,1-a]isoquinolines via an oxidation/[3+2] cycloaddition/oxidative aromatization cascade beilstein-journals.org. This metal-free approach demonstrates the potential of photoredox catalysis for constructing complex isoquinoline frameworks. Furthermore, photoredox catalysis, often in conjunction with chiral phosphoric acids, has been employed for the enantioselective Minisci-type addition of α-aminoalkyl radicals to isoquinolines, yielding valuable α-isoquinoline-substituted chiral secondary amines with high enantioselectivities acs.org.

Metal-free photoredox catalysis has also been applied to C–H functionalization reactions. For instance, a cerium-catalyzed electro-photocatalytic route has been developed for the synthesis of benzimidazole-fused isoquinolines and other N-bearing polycyclic compounds via C(sp³)–H bond activation of alkanes acs.org. While these methods focus on functionalizing existing isoquinoline cores or constructing fused systems, they underscore the growing utility of photoredox catalysis in accessing diverse isoquinoline derivatives.

Regioselective and Stereoselective Synthesis of this compound Derivatives

Achieving precise control over the position of substituents (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) is paramount in the synthesis of complex organic molecules.

Control of Substitution Patterns at the Isoquinoline Nucleus

Regioselective functionalization of the isoquinoline nucleus is essential for synthesizing specific derivatives. Transition-metal-catalyzed direct C–H functionalization/annulation strategies have emerged as powerful tools for this purpose. Palladium-catalyzed C–H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters, for instance, allows for the regioselective synthesis of 3,4-substituted hydroisoquinolones mdpi.com. This method demonstrates the ability to control the site of functionalization on the isoquinoline core.

Other transition-metal-catalyzed approaches, such as rhodium-catalyzed C–H functionalization, have also been employed for regioselective transformations. For example, rhodium-catalyzed annulation between ethyl benzimidates and α-aroyl sulfur ylides has been used to synthesize pyrano[4,3,2-ij]isoquinoline derivatives via dual ortho-C–H functionalization and cyclization researchgate.net. Furthermore, regioselective Diels-Alder reactions of 2-silyl-3,4-pyridynes with furans have been developed for the synthesis of multisubstituted isoquinoline derivatives, where the silyl (B83357) group directs the regioselectivity of the cycloaddition and subsequent functionalization nih.gov.

Photocatalytic C–H functionalization also offers regioselective control. For example, Ru-promoted photooxidative C–H functionalization of isoquinolines in a microflow reactor has been utilized for Mannich reactions and cyanation, demonstrating regioselective functionalization thieme-connect.com.

Enantioselective Synthesis of Chiral this compound Analogues

The synthesis of enantiomerically pure isoquinoline derivatives is critical for pharmaceutical applications, as enantiomers often exhibit distinct biological activities. Several strategies have been developed for the enantioselective synthesis of chiral isoquinoline analogues.

As mentioned earlier, organocatalysis, particularly using chiral phosphoric acids, has been instrumental in the enantioselective Pictet–Spengler reaction, yielding axially chiral tetrahydroisoquinolines with high enantioselectivities acs.orgacs.org. This method allows for the creation of chiral axes in isoquinoline frameworks. Similarly, chiral phosphoric acid catalysts have been used for the enantioselective arylation of pyrroloisoquinolines, accessing novel axially chiral tetrasubstituted α-amino allenoates nih.gov.

Photoredox catalysis, combined with chiral catalysts, has also enabled enantioselective transformations. The enantioselective Minisci-type addition of α-aminoalkyl radicals to isoquinolines, mediated by a chiral phosphoric acid and a photoredox catalyst, provides chiral α-isoquinoline-substituted secondary amines with high enantiomeric excesses acs.org.

Traditional methods have also been adapted for enantioselective synthesis. For instance, the asymmetric reduction of 1-substituted-3,4-dihydroisoquinolines, often prepared via the Bischler–Napieralski reaction, using chiral catalysts or chiral hydride reducing agents, is a well-established route to chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines nih.govthieme-connect.com. These methods, along with biocatalytic techniques, contribute to the toolkit for accessing enantiomerically enriched isoquinoline alkaloids and their analogues.


Mechanistic Pathways of Key Reactions Involving the Isoquinoline Nucleus

The reactivity of this compound is a fascinating case study in heterocyclic chemistry, where the electron-donating nature of the ethyl group at the 5-position modulates the inherent reactivity of the fused aromatic system.

Electrophilic Aromatic Substitution Dynamics of this compound

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system is a well-studied class of reactions. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Consequently, substitution occurs preferentially on the benzene ring. gcwgandhinagar.comquimicaorganica.org In unsubstituted isoquinoline, the primary sites of electrophilic attack are the C5 and C8 positions, a preference dictated by the stability of the resulting Wheland intermediates. quimicaorganica.orgimperial.ac.uk

The introduction of an ethyl group at the 5-position introduces a new dimension to this reactivity. The ethyl group is an activating, ortho-, para-directing substituent due to its electron-donating inductive effect. mnstate.edu This activating nature enhances the electron density of the benzene ring, making it more susceptible to electrophilic attack than the parent isoquinoline.

The directing effect of the 5-ethyl group would theoretically favor substitution at the ortho (C6) and para (C8) positions. However, the inherent reactivity of the isoquinoline nucleus, which already favors C5 and C8, must be considered. Therefore, in this compound, electrophilic attack is expected to be strongly directed to the C8 position, benefiting from both the inherent preference of the isoquinoline system and the para-directing influence of the ethyl group. Substitution at the C6 position (ortho to the ethyl group) is also possible, though potentially subject to steric hindrance from the adjacent ethyl group.

A general mechanism for electrophilic aromatic substitution on this compound is depicted below:

Figure 1: General Mechanism for Electrophilic Aromatic Substitution on this compound

Generation of the Electrophile (E+): A strong electrophile is generated from the respective reagents (e.g., NO2+ from HNO3/H2SO4 for nitration).

Nucleophilic Attack: The π-electron system of the benzene ring of this compound attacks the electrophile, forming a resonance-stabilized carbocation intermediate (Wheland intermediate). Attack at C8 is generally favored due to the formation of a more stable intermediate where the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring.

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the benzene ring and yielding the substituted product.

Electrophilic Substitution Reaction Typical Reagents Expected Major Product
NitrationHNO₃/H₂SO₄8-Nitro-5-ethylisoquinoline
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃8-Bromo-5-ethylisoquinoline or 8-Chloro-5-ethylisoquinoline
SulfonationFuming H₂SO₄This compound-8-sulfonic acid
Friedel-Crafts AcylationRCOCl/AlCl₃8-Acyl-5-ethylisoquinoline

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

Nucleophilic Attack and Addition Mechanisms on the Isoquinoline Ring System

The pyridine-like ring of isoquinoline is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C1 position. thieme-connect.dearsdcollege.ac.in This is due to the electron-withdrawing effect of the nitrogen atom, which polarizes the C=N bond.

The presence of the 5-ethyl group is not expected to significantly alter the position of nucleophilic attack, as its electronic influence is primarily on the carbocyclic ring. Therefore, nucleophilic attack on this compound will predominantly occur at the C1 position.

A classic example of nucleophilic attack on the isoquinoline system is the Chichibabin reaction, where sodamide (NaNH₂) is used to introduce an amino group at the C1 position. arsdcollege.ac.in

Figure 2: Chichibabin Reaction on this compound

Nucleophilic Addition: The amide anion (:NH₂⁻) from sodamide attacks the C1 position of this compound, forming a resonance-stabilized anionic intermediate.

Hydride Elimination: The intermediate eliminates a hydride ion (H⁻), which then reacts with a proton source (often ammonia (B1221849) or water upon workup) to form hydrogen gas. This step restores the aromaticity of the pyridine ring.

Protonation: The resulting aminoisoquinoline anion is protonated upon workup to yield 1-amino-5-ethylisoquinoline.

Nucleophilic addition reactions are also common, especially with organometallic reagents like Grignard reagents or organolithium compounds. These reactions typically lead to the formation of 1-substituted-1,2-dihydroisoquinolines.

Rearrangement Processes in this compound Chemistry

While specific rearrangement reactions extensively studied for this compound are not widely documented, isoquinoline derivatives, in general, can undergo certain types of molecular rearrangements. One notable example involves the rearrangement of isoquinoline N-oxides.

Treatment of an isoquinoline with a peroxy acid (e.g., m-CPBA) leads to the formation of the corresponding N-oxide. These N-oxides can undergo rearrangement reactions, such as the Meisenheimer rearrangement if an appropriate N-allyl or N-benzyl group is present. researchgate.net In the context of this compound, its N-oxide could potentially undergo rearrangements upon treatment with reagents like acetic anhydride (B1165640) or phosphorus oxychloride, which are known to induce rearrangements in pyridine N-oxides, often leading to the introduction of a substituent at the C1 position.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can affect either the heterocyclic or the carbocyclic ring, as well as the ethyl substituent, depending on the reagents and reaction conditions.

Oxidation of the isoquinoline ring system with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under alkaline conditions typically leads to the cleavage of the benzene ring, yielding pyridine-3,4-dicarboxylic acid (cinchomeronic acid). gcwgandhinagar.com However, the presence of the activating ethyl group at C5 might influence the reaction's course. The ethyl group itself is susceptible to oxidation at the benzylic position. Treatment of this compound with a milder oxidizing agent might selectively oxidize the ethyl group to a 1-hydroxyethyl or an acetyl group, while harsher conditions would likely lead to the formation of isoquinoline-5-carboxylic acid. masterorganicchemistry.com

Reduction of the isoquinoline ring is more readily achieved than that of the benzene ring. gcwgandhinagar.com Catalytic hydrogenation of this compound over platinum or palladium catalysts will typically reduce the pyridine ring to afford 5-ethyl-1,2,3,4-tetrahydroisoquinoline. The reduction is generally stereoselective, with hydrogen adding from the less hindered face of the molecule. Chemical reduction with agents like sodium borohydride (B1222165) (NaBH₄) is generally not effective for reducing the aromatic isoquinoline ring but can reduce derivatives where the aromaticity is disrupted, such as isoquinolinium salts. researchgate.netlibretexts.org

The reverse of reduction, dehydrogenation, is a crucial reaction for the synthesis of isoquinolines from their partially or fully saturated precursors. 5-Ethyl-1,2,3,4-tetrahydroisoquinoline can be dehydrogenated to this compound. This aromatization is typically achieved by heating with a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent or by using chemical oxidizing agents. researchgate.netresearchgate.net The Bischler-Napieralski reaction, a key method for isoquinoline synthesis, often yields a 3,4-dihydroisoquinoline (B110456) intermediate, which is then dehydrogenated to the fully aromatic isoquinoline. organic-chemistry.orgjk-sci.comwikipedia.orgnrochemistry.com

Role of Steric and Electronic Effects on this compound Reactivity

The reactivity of this compound is a direct consequence of the interplay between the steric and electronic properties of the ethyl group and the inherent electronic distribution of the isoquinoline nucleus.

Electronic Effects:

Inductive Effect: The ethyl group is an electron-donating group (+I effect), which increases the electron density of the benzene ring. This activating effect makes the carbocyclic ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted isoquinoline.

Directing Effect in EAS: As an activating group, the ethyl group directs incoming electrophiles to the ortho (C6) and para (C8) positions. This complements the natural preference of the isoquinoline ring for substitution at C5 and C8, strongly favoring substitution at C8.

Steric Effects:

Steric Hindrance in EAS: The ethyl group at the C5 position can exert steric hindrance, potentially disfavoring electrophilic attack at the adjacent C6 (ortho) position, especially with bulky electrophiles. This further enhances the regioselectivity for substitution at the C8 position.

Influence on Nucleophilic Attack: The ethyl group at C5 is distant from the primary site of nucleophilic attack (C1) and is therefore unlikely to exert a significant steric effect on the approach of nucleophiles to this position.

Investigation of Reaction Intermediates and Transition State Analysis in this compound Transformations

The elucidation of reaction mechanisms in organic chemistry hinges on the identification and characterization of transient species, such as reaction intermediates and transition states. For this compound, a comprehensive understanding of its reactivity profile requires a detailed investigation of these ephemeral structures. While specific experimental and computational studies exclusively focused on this compound are not extensively documented in publicly available literature, a robust understanding can be extrapolated from the well-established chemistry of the parent isoquinoline molecule and related derivatives. This section will, therefore, discuss the plausible reaction intermediates and transition states involved in key transformations of this compound, drawing upon foundational principles and analogous systems.

The reactivity of the isoquinoline ring is dictated by the electron-withdrawing effect of the nitrogen atom, which influences the stability of charged intermediates. Electrophilic attack, for instance, is generally directed towards the electron-rich benzene ring, while nucleophilic attack preferentially occurs at the electron-deficient pyridine ring, particularly at the C1 position.

A notable reaction involving isoquinolines is the formation of Reissert compounds. In the context of this compound, this would involve the reaction with an acyl chloride and a cyanide source. The initial step is the N-acylation of the isoquinoline nitrogen, forming a reactive isoquinolinium salt. This intermediate is then attacked by the cyanide nucleophile at the C1 position. The stability of the resulting 1,2-dihydroisoquinoline (B1215523) derivative, the Reissert adduct, is attributed to the delocalization of the nitrogen lone pair with the N-acyl substituent, which prevents the reverse reaction.

Another significant reaction is the Hammick reaction, which involves the decarboxylation of isoquinoline-1-carboxylic acids in the presence of an aldehyde. thieme-connect.de While this applies to a derivative of this compound, the mechanism highlights the formation of a key ylide intermediate. thieme-connect.de The decarboxylation of the isoquinoline-1-carboxylic acid is proposed to proceed through the formation of a zwitterionic species, which then loses carbon dioxide to form an ylide. This highly reactive intermediate can then be trapped by an electrophile, such as an aldehyde.

The following table summarizes hypothetical intermediates and transition states for common reactions involving the this compound core, based on established isoquinoline chemistry.

Reaction TypePlausible Intermediate(s)Plausible Transition State
Electrophilic Aromatic SubstitutionSigma complex (Arenium ion)Late transition state resembling the sigma complex
Nucleophilic Acyl Substitution (Reissert Reaction)N-acylisoquinolinium saltTransition state for cyanide attack at C1
Ylide Formation (from a 1-carboxy derivative)Zwitterion, YlideTransition state for decarboxylation

It is imperative to note that the specific energetic barriers and precise geometries of these intermediates and transition states for this compound would require dedicated computational and experimental studies. Factors such as solvent effects and the specific reagents used would significantly influence the reaction pathways. Future research employing techniques like density functional theory (DFT) calculations and advanced spectroscopic methods will be crucial for a more detailed and quantitative understanding of the reaction mechanisms of this specific isoquinoline derivative.

Exploration of 5 Ethylisoquinoline Derivatives and Analogues

Design and Synthesis of Substituted 5-Ethylisoquinoline Scaffolds

The strategic modification of the this compound core has led to the generation of a multitude of derivatives, each with unique electronic and steric properties. The synthetic pathways to these compounds are often intricate, requiring a deep understanding of heterocyclic chemistry and modern synthetic methodologies.

The introduction of halogen atoms onto the this compound framework can significantly alter its physicochemical properties and biological activity. Halogenation can occur at various positions on both the pyridine (B92270) and benzene (B151609) rings, depending on the reaction conditions and the directing effects of the existing substituents. For instance, electrophilic aromatic substitution reactions, such as nitration followed by reduction and diazotization, can be employed to introduce halogens at specific positions. The nitration of isoquinoline (B145761), for example, typically yields a mixture of 5-nitro and 8-nitroisoquinolines. uomustansiriyah.edu.iq These halogenated derivatives serve as versatile intermediates for further functionalization through cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the synthesis of a wide range of substituted 5-ethylisoquinolines.

Sulfonamide derivatives of isoquinoline have garnered considerable attention due to their diverse pharmacological activities. nih.govmdpi.comdrugbank.com The synthesis of these compounds typically involves the reaction of an isoquinolinesulfonyl chloride with a primary or secondary amine. The sulfonyl chloride can be prepared from the corresponding sulfonic acid, which is often introduced onto the isoquinoline ring via sulfonation. uomustansiriyah.edu.iq For instance, isoquinoline-5-sulfonic acid can be obtained through the sulfonation of isoquinoline. uomustansiriyah.edu.iqdrugbank.com The subsequent reaction with an appropriate amine yields the desired sulfonamide derivative. A variety of amines can be utilized, leading to a library of isoquinoline sulfonamides with different substitution patterns. mdpi.com Research has shown that these derivatives can act as multi-receptor agents, targeting serotonin (B10506) and dopamine (B1211576) receptors, and exhibit antidepressant and anxiolytic properties. nih.gov

Derivative Type General Synthetic Approach Key Intermediates Potential Applications
Halogenated DerivativesElectrophilic aromatic substitution (e.g., nitration, halogenation)Nitroisoquinolines, aminoisoquinolinesSynthetic intermediates for cross-coupling reactions
Sulfonamide DerivativesReaction of isoquinolinesulfonyl chloride with aminesIsoquinolinesulfonic acids, isoquinolinesulfonyl chloridesCNS multi-receptor agents (antidepressant, anxiolytic) nih.gov
Carboxylate DerivativesOxidation of alkyl side chains, carbonylation reactionsIsoquinolinecarboxylic acidsSynthetic intermediates, ligands for metal complexes
N-Arylpiperazine DerivativesNucleophilic substitution with arylpiperazinesHalogenated isoquinolines, arylpiperazinesInterferon inducers, D2/D3 receptor ligands nih.govmdpi.com

The introduction of a carboxylate group onto the isoquinoline scaffold can be achieved through various synthetic methods. One common approach involves the oxidation of an alkyl side chain. For example, a methyl group on the isoquinoline ring can be oxidized to a carboxylic acid using strong oxidizing agents. Another method is the carbonylation of a halogenated isoquinoline in the presence of a palladium catalyst and a source of carbon monoxide. The resulting isoquinolinecarboxylic acids and their ester derivatives are valuable intermediates for the synthesis of more complex molecules. thieme-connect.de For instance, they can be converted to amides via coupling reactions with amines, or they can participate in cyclization reactions to form fused heterocyclic systems. nih.gov

N-Arylpiperazine moieties are frequently incorporated into drug candidates to modulate their pharmacological properties. nih.govmdpi.com The synthesis of N-arylpiperazine derivatives of dimethylisoquinolinedione typically involves a multi-step sequence. The isoquinolinedione core can be prepared through various synthetic routes. Subsequently, the introduction of the N-arylpiperazine group is often achieved via a nucleophilic substitution reaction, where a halogenated precursor of the isoquinolinedione is reacted with the desired arylpiperazine. nih.gov These derivatives have been investigated for their potential as interferon inducers and as ligands for dopamine D2 and D3 receptors. nih.govmdpi.com

The construction of fused ring systems that incorporate the this compound moiety leads to complex polycyclic aromatic compounds with interesting photophysical and biological properties.

Pyrido[3,4-a]carbazole: The synthesis of 5-ethyl-11H-pyrido[3,4-a]carbazole can be achieved through a route that begins with the preparation of this compound. This key intermediate is then functionalized, for example, by introducing a hydrazine (B178648) group at the 8-position, which facilitates the construction of the indole (B1671886) ring to form the final carbazole (B46965) system.

Furopyridocarbazole Alkaloid Subincanine Precursors: The synthesis of precursors to furopyridocarbazole alkaloids like subincanine often involves the construction of a carbazole framework. beilstein-archives.org Domino Diels-Alder reactions have been employed to efficiently create the carbazole skeleton, which can then be further elaborated to incorporate the furan (B31954) and pyridine rings. beilstein-archives.org

Imidazo[1,2-a]isoquinoline: A convergent approach has been developed for the synthesis of multi-ring fused imidazo[1,2-a]isoquinolines. nih.gov This method involves the N-nucleophile-induced ring transformation of a 2H-pyran-2-one followed by an in situ cis-stilbene-type oxidative photocyclization to form a new C-C bond. nih.gov

Fused Ring System Synthetic Strategy Key Reactions Significance
Pyrido[3,4-a]carbazoleConstruction of indole ring onto this compound scaffold Bischler-Napieralski cyclization, Fischer indole synthesis Polycyclic aromatic alkaloids
Furopyridocarbazole AlkaloidsDomino Diels-Alder reaction to form carbazole core beilstein-archives.orgDiels-Alder reaction, dehydrogenation beilstein-archives.orgNatural product synthesis beilstein-archives.org
Imidazo[1,2-a]isoquinolineRing transformation of 2H-pyran-2-one and photocyclization nih.govN-nucleophile-induced ring transformation, oxidative photocyclization nih.govBiologically active scaffolds nih.gov

The vast structural diversity of isoquinoline alkaloids has inspired the synthesis of numerous analogues in the quest for new therapeutic agents. researchgate.net Synthetic strategies often mimic biosynthetic pathways or employ novel chemical transformations to create unique molecular architectures. For example, the Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinoline alkaloids and their analogues. researchgate.net This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. By varying the starting materials, a wide range of substituted tetrahydroisoquinoline analogues can be prepared. researchgate.net These synthetic efforts have led to the discovery of compounds with potential applications in treating a variety of diseases. researchgate.net

The isoquinoline scaffold, a key structural motif in numerous natural and synthetic compounds, exhibits a wide array of biological activities. nih.govwikipedia.org The strategic placement and nature of substituents on this heterocyclic system are pivotal in modulating the physicochemical properties and pharmacological effects of the resulting derivatives. This section delves into the structure-activity relationships of isoquinoline derivatives, with a focus on how substituent modifications and computational modeling contribute to the understanding and design of novel bioactive agents.

Impact of Substituent Position and Nature on Chemical and Biochemical Behavior

The chemical and biochemical behavior of isoquinoline derivatives is profoundly influenced by the electronic and steric properties of their substituents, as well as their positioning on the isoquinoline core. ijpsjournal.comijcsi.pro Structure-activity relationship (SAR) studies have demonstrated that even minor structural modifications can lead to significant changes in biological activity. nih.govnuph.edu.ua

The introduction of various functional groups at different positions of the isoquinoline ring can alter properties such as lipophilicity, electron density distribution, and the ability to form hydrogen bonds, all of which are critical for target engagement. ijpsjournal.comrsc.org For instance, substitutions on the benzene portion of the isoquinoline ring with either electron-withdrawing or electron-donating groups can modulate the compound's lipophilicity and its interaction with biological targets like kinases and topoisomerases. ijpsjournal.com

Research on tricyclic isoquinoline derivatives has shown that compounds with aryl ether or unsubstituted moieties at the C-6 and C-7 positions exhibit antibacterial properties against certain Gram-positive pathogens. mdpi.com Conversely, the presence of amine, amide, or nitro groups at the C-7 position can diminish this activity. mdpi.com In a study of isoquinolone derivatives as lysophosphatidic acid receptor 5 (LPA5) antagonists, it was found that methoxy (B1213986) groups at the 6- and 7-positions are essential for their activity. nih.gov

Furthermore, the nature of the substituent at other positions also plays a crucial role. For example, in a series of 2,3-dihydroimidazo[2,1-a]isoquinoline (B13852805) analogs with antitumor activity, substitutions on ring A were generally found to be less active than the lead compound. nih.gov The choice of substituents on the pyrrole (B145914) ring of pyrrolo[1,2-a]quinoline (B3350903) and pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, such as cyano and 4-substituted phenacyl groups, has been shown to be important for their anticancer activity. mdpi.com

The following table summarizes the observed impact of substituent nature and position on the activity of various isoquinoline derivatives based on published research findings.

Position(s) Substituent Type/Group Observed Impact on Activity Reference Compound Class
C-6, C-7Methoxy groupsEssential for LPA5 antagonist activityIsoquinolone derivatives nih.gov
C-6, C-7Aryl ethers or unsubstitutedFavorable for antibacterial activityTricyclic isoquinoline derivatives mdpi.com
C-7Amine, amide, or nitro groupsReduced antibacterial activityTricyclic isoquinoline derivatives mdpi.com
Ring AGeneral substitutionGenerally less active than the lead compound2,3-dihydroimidazo[2,1-a]isoquinoline analogs nih.gov
Pyrrole RingCyano and 4-substituted phenacyl groupsImportant for anticancer activityPyrrolo(iso)quinoline derivatives mdpi.com
Benzene portionElectron-withdrawing or -donating groupsModulates lipophilicity and target engagementGeneral isoquinoline derivatives ijpsjournal.com

Ligand-Receptor Interaction Modeling for Isoquinoline Derivatives

Computational methods, particularly ligand-receptor interaction modeling, have become indispensable tools in the study of isoquinoline derivatives. nih.govmdpi.com These in-silico techniques provide valuable insights into the binding modes of these compounds with their biological targets, guiding the rational design of more potent and selective molecules. nih.govnih.gov

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For instance, docking studies of certain quinazoline (B50416) derivatives in the active site of the epidermal growth factor receptor (EGFR) have revealed binding modes similar to known inhibitors, helping to explain differences in activity based on the formation of hydrogen bonds. mdpi.com

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), establish a correlation between the 3D structural features of a molecule and its biological activity. nih.gov A CoMFA model for a series of quinoline (B57606) derivatives suggested that both steric and electrostatic fields significantly contribute to their binding affinity. nih.gov Such models can generate contour maps that indicate regions where specific steric or electrostatic properties may enhance or diminish activity. For example, a red contour near a particular position might suggest that a bulky group is disfavored, while a blue contour could indicate that a negatively charged group would be beneficial for activity. nih.gov

These computational approaches not only help in understanding the SAR of existing compounds but also facilitate the virtual screening of large chemical libraries to identify novel hit molecules. nih.gov By simulating the interactions between potential ligands and a target receptor, researchers can prioritize the synthesis and biological evaluation of compounds with the highest predicted affinity and desired pharmacological profile. nih.gov

Biochemical and Biological Interactions of 5 Ethylisoquinoline and Its Derivatives in Vitro Research Focus

Enzyme Inhibition Studies of Isoquinoline (B145761) Derivatives (In Vitro Assays)

Isoquinoline derivatives have been explored for their ability to modulate the activity of various enzymes, crucial in cellular signaling pathways and disease processes.

Protein Kinase A (PKA) Inhibition by Isoquinoline Sulfonamides (In Vitro)nih.gov

Isoquinoline sulfonamides represent a well-established class of compounds known for their inhibitory effects on Protein Kinase A (PKA). PKA is a critical enzyme involved in numerous cellular processes, including signal transduction, metabolism, and gene expression.

Key Findings:

The isoquinoline sulfonamide derivatives H-9 and H-89 are recognized as potent inhibitors of PKA. H-9 exhibits an IC50 value of 2 μM, while H-89 demonstrates significantly higher potency with an IC50 of 48 nM uow.edu.au.

Further derivatization, such as the introduction of a methyl group to the sulfonamidic nitrogen in H-9 and H-89 (yielding compounds 4 and 5, respectively), did not substantially diminish their in vitro inhibitory potency against PKA nih.govnih.gov.

However, H-89 has also been characterized as a general inhibitor of the AGC kinase family, rather than being exclusively selective for PKA, according to current standards uit.no.

In the context of antimalarial research, an isoquinoline sulfonamide derivative, compound 43, showed an IC50 of 0.7 µM against Pfmrk (a kinase in Plasmodium falciparum), though it did not inhibit parasite growth mdpi.com.

Table 1: PKA Inhibition by Isoquinoline Sulfonamide Derivatives (In Vitro)

Compound Class/NameTargetIC50 ValueReference
Isoquinoline Sulfonamide (H-9)PKA2 μM uow.edu.au
Isoquinoline Sulfonamide (H-89)PKA48 nM uow.edu.au
Isoquinoline Sulfonamide (Compound 43)Pfmrk0.7 µM mdpi.com

Cyclooxygenase Enzyme Inhibition by Isoquinoline Derivatives (In Vitro)researchgate.net

Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins (B1171923) and thromboxanes, mediators of inflammation, pain, and fever. Isoquinoline derivatives have been investigated for their potential to modulate these enzymes.

Key Findings:

The cyclooxygenase enzyme family converts arachidonic acid into prostaglandins and thromboxanes, which are implicated in inflammatory processes researchgate.net.

Research has explored the synthesis of isoquinoline derivatives as potential radioligands for imaging cyclooxygenase-1 (COX-1) researchgate.net.

While specific in vitro COX inhibition data for isoquinoline derivatives is not detailed in the provided snippets, studies have noted that compounds structurally related to neurotoxins like MPTP, which contain isoquinoline moieties, can be neurotoxic researchgate.net. Conversely, inhibition of COX enzymes, including COX-1 and COX-2, has been shown to provide neuroprotection in models of Parkinson's disease researchgate.net.

Some pharmaceutical compositions containing isoquinoline derivatives are related to modulating prostacyclin release, which is mediated by COX enzymes google.com.

Antimicrobial and Antiviral Activity Assessments (In Vitro)

The isoquinoline scaffold is a recognized pharmacophore for antimicrobial and antifungal activities, with numerous derivatives exhibiting efficacy against various pathogens.

Antibacterial Efficacy of Isoquinoline Compounds (In Vitro)mdpi-res.comintellexip.com

Isoquinoline compounds have demonstrated broad-spectrum antibacterial properties, targeting a range of human pathogenic bacteria.

Key Findings:

Isoquinoline alkaloids are well-known for their antimicrobial activities, effective against pathogens such as Bacillus cereus, Staphylococcus aureus, Salmonella typhi, and Escherichia coli researchgate.net.

Berberine, an isoquinoline alkaloid, exhibits moderate antibacterial effects against bacteria including Streptococcus agalactiae, Bacillus subtilis, and S. aureus uts.edu.au.

Certain isoquinoline compounds are understood to exert their antibacterial effects by binding to the minor groove of DNA google.com.

Specifically, 1-nonyl-6,7-dimethoxy-1,3,4-tetrahydroisoquinoline has been reported to possess strong antibacterial effects researchgate.net.

Patents also indicate the development of isoquinoline compounds for their antibacterial efficacy intellexip.comipindia.gov.in.

Antifungal Properties (In Vitro)researchgate.net

The antifungal potential of isoquinoline derivatives has also been a significant area of research, with several compounds showing promising activity against various fungi.

Key Findings:

Isoquinoline compounds are recognized for their antifungal properties, with isoquinoline alkaloids demonstrating activity against phytopathogenic fungi like Fusarium culmorum and Geotrichum candidum researchgate.net.

Specific derivatives, such as 3-aryl-isoquinoline derivatives with naphthyl tethering at the C-4 atom, have shown robust fungicidal activity against A. solani, A. alternata, and P. piricola nih.gov.

Other isoquinoline ring systems, particularly those with a 4-methoxy phenyl substitution at the C-3 and C-4 positions, have exhibited significant antifungal activity against A. niger and C. albican, with minimum inhibitory concentration (MIC) values as low as 4 μM nih.gov.

Similar to antibacterial activity, some isoquinoline compounds are believed to exert antifungal effects through DNA binding google.com.

The compound 1-nonyl-6,7-dimethoxy-1,3,4-tetrahydroisoquinoline has also been noted for its strong antifungal effects researchgate.net.

Antiviral Potency, Including Anti-HIV and Anti-Herpes Simplex Virus Activity (In Vitro)

Isoquinoline derivatives have demonstrated notable antiviral properties against a range of viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). Studies have explored various structural modifications of the isoquinoline scaffold to enhance antiviral efficacy.

Several isoquinoline-based compounds have been developed as CXCR4 antagonists, which play a role in HIV entry. Some of these derivatives exhibited excellent antiviral activity against HIV-1 and HIV-2 strains, with EC50 values below 100 nM, while also demonstrating low cytotoxicity in cell-based assays nih.govmdpi.com. Other research has identified isoquinoline-1,3-dione derivatives that showed antiviral activity at low micromolar concentrations, with some inhibiting HIV reverse transcriptase-associated RNase H and polymerase functions acs.org.

Specific isoquinoline derivatives have also shown activity against herpesviruses. For instance, certain 7,8-dihydroisoquinoline (B3349891) derivatives have been found to be equipotent or more potent than acyclovir (B1169) against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2) in vitro nih.gov. Additionally, 2-amino-benzo[de]isoquinoline-1,3-dione derivatives displayed potent activity against HSV-1, with EC50 values ranging from 16.2 to 19.6 μg/mL, and valuable activity against HSV-2 researchgate.net. Furthermore, some dihydroisoquinolines have demonstrated inactivating effects on influenza A and B viruses, as well as parainfluenza virus, showing strong antiviral effects in cell culture studies annualreviews.org. Isoquinoline compounds have also been investigated as antiviral agents against polyomaviridae, orthomyxoviridae, and coronaviridae viruses, including human papilloma viruses (HPV) google.com.

Table 1: Antiviral Activity of Isoquinoline Derivatives (In Vitro)

Compound Class/ExampleTarget VirusActivity MetricValueReference
Isoquinoline-based CXCR4 antagonistsHIV-1, HIV-2EC50< 100 nM nih.gov
Dimethoxy-3,4-dihydro isoquinolineHIVIC502.07 µg/mL researchgate.net
Dihydroxyisoquinolinium saltsHIVIC5023.6 µg/mL researchgate.net
2-Hydroxyisoquinoline-1,3-dione derivativesVarious (e.g., HIV RT)ActivityLow micromolar conc. acs.org
7,8-Dihydroisoquinoline derivativesHSV-1, HSV-2PotencyEquipotent/More than acyclovir nih.gov
2-Amino-benzo[de]isoquinoline-1,3-diones (e.g., 14-16)HSV-1EC5016.2 - 19.6 μg/mL researchgate.net
DihydroisoquinolinesInfluenza A, B, ParainfluenzaAntiviral EffectStrong in cell culture annualreviews.org

Antiplatelet Aggregation Mechanisms of Isoquinoline Derivatives (In Vitro)

Isoquinoline derivatives have been investigated for their ability to inhibit platelet aggregation, a critical process in thrombosis. Several studies have identified compounds within this class that exhibit antiplatelet effects.

Some isoquinoline alkaloids, such as papaverine (B1678415) and bulbocapnine, have shown potent inhibition of arachidonic acid-induced platelet aggregation in vitro, with IC50 values reported in the micromolar range (e.g., 26.9 ± 12.2 μM for papaverine and 30.7 ± 5.4 μM for bulbocapnine) researchgate.net. However, it has been noted that the antiplatelet effects of some isoquinoline alkaloids are observed primarily at relatively high concentrations researchgate.net. Tetrahydroisoquinoline alkaloids have also been highlighted for their promising antiplatelet aggregation effects, with specific compounds demonstrating significant inhibition of ADP-induced human platelet aggregation, showing IC50 values as low as approximately 0.206 nM scirp.org. Other research has explored 1-o-chlorophenyl-1,2,3,4-tetrahydroisoquinoline derivatives for their platelet aggregation inhibitory properties dntb.gov.ua. Additionally, aporphine (B1220529) alkaloids, a subclass related to isoquinolines, have displayed activities related to antiplatelet aggregation nih.govresearchgate.net.

Computational and Theoretical Chemistry Approaches to 5 Ethylisoquinoline

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of molecular behavior by solving approximations of the Schrödinger equation. These methods are crucial for analyzing electronic structure and predicting spectroscopic properties.

Electronic Structure Analysis of 5-Ethylisoquinoline

Table 1: Electronic Properties of Isoquinoline (B145761) (Calculated)

PropertyValueUnitReference
Dipole Moment2.004D nih.gov
Rotational Constant3.101GHz nih.gov
Rotational Constant1.22GHz nih.gov
Rotational Constant0.875GHz nih.gov

Spectroscopic Property Predictions (e.g., NMR, UV-Vis)

Quantum chemical calculations are instrumental in predicting spectroscopic data, aiding in the interpretation of experimental results and guiding synthetic efforts.

Nuclear Magnetic Resonance (NMR): Computational methods can predict NMR chemical shifts and coupling constants by calculating the magnetic shielding tensors. While specific NMR predictions for this compound were not found in the search results, these calculations are a standard application of quantum chemistry for characterizing organic molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating electronic transitions and predicting UV-Vis absorption and emission spectra. Studies on related indolo[3,2-c]isoquinoline derivatives have utilized TD-DFT to investigate optical properties, providing insights into how structural modifications affect spectral characteristics eurekaselect.com. These predictions are valuable for identifying compounds experimentally and understanding their photophysical behavior.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on molecular behavior, exploring conformational flexibility, interactions, and reaction pathways in a simulated environment.

Conformational Analysis of this compound

Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule. This is typically achieved using molecular mechanics or quantum chemical methods to map the potential energy surface and locate low-energy conformers. While direct conformational studies specifically on this compound were not detailed in the provided literature, the principles of conformational analysis are well-established for heterocyclic compounds. For instance, studies on other heterocyclic systems have shown how heteroatom placement influences conformational flexibility and stability researchgate.net. The ethyl substituent on the isoquinoline ring is expected to introduce specific conformational preferences that can be explored using these computational tools, impacting how the molecule fits into binding sites or participates in reactions.

Ligand-Protein Docking Studies of Isoquinoline Derivatives with Biological Targets

Molecular docking is a cornerstone of computer-aided drug design (CADD), predicting the binding affinity and pose of a ligand within the active site of a target protein. Numerous studies have utilized isoquinoline derivatives in docking simulations against various biological targets, highlighting their therapeutic potential.

Anticancer and Antiviral Agents: Isoquinoline derivatives have been investigated as potential inhibitors for targets such as SARS-CoV-2 MPRO nih.gov and indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) nih.gov. Docking studies help identify lead compounds by evaluating their binding interactions within the target protein's active site. For example, studies on isoquinoline derivatives as potential SARS-CoV-2 inhibitors employed molecular docking and molecular dynamics (MD) simulations, showing promising interactions with key residues nih.gov.

Enzyme Inhibitors: Isoquinoline scaffolds are found in compounds targeting various enzymes. For instance, thiazolo[5,4-c]isoquinoline derivatives have been explored as acetylcholinesterase (AChE) inhibitors, with docking studies predicting significant binding affinities acs.org. Similarly, isoquinoline derivatives have been identified as inhibitors of Janus Kinase (JAK) proteins researchgate.net and protein kinase C ζ.

Neurodegenerative Disease Research: In the context of neurodegenerative diseases, benzothiazole–isoquinoline derivatives have been synthesized and evaluated for their inhibitory potential against monoamine oxidase (MAO) and cholinesterase (ChE). Molecular docking studies confirmed that active compounds bind to primary interaction sites of these enzymes researchgate.net. Furthermore, 5-(piperazine-1-yl)isoquinoline derivatives have been identified as inhibitors of Abl1 and EphA3 kinases.

These studies commonly utilize software like AutoDock Vina and GOLD, evaluating ligands based on docking scores that correlate with binding affinity.

Reaction Dynamics and Mechanism Predictions for this compound Transformations

Understanding the intricate pathways and energy landscapes governing chemical transformations is crucial for predicting and controlling reactions. Computational chemistry provides powerful tools for dissecting these processes. Studies on the isoquinoline scaffold, which would inform the behavior of substituted derivatives like this compound, have employed various theoretical methods.

Density Functional Theory (DFT) calculations are frequently utilized to investigate reaction mechanisms, identify transition states, and determine activation energies for various transformations. For instance, computational studies on isoquinoline itself have explored ring-opening and denitrogenation reactions in supercritical water, employing DFT levels such as M06/6-311G(d,p) and M06-2X/6-311+G(d,p) researchgate.net. These studies reveal key reaction paths and quantify the energy barriers for elementary steps, such as addition reactions at the nitrogen atom. The influence of catalysts, like water molecule clusters, on reducing these energy barriers has also been elucidated through computational modeling researchgate.net.

Furthermore, DFT has been applied to understand the mechanisms of cyclization reactions leading to isoquinoline N-oxides, suggesting that ionic pathways often dominate over radical mechanisms acs.org. For other heterocyclic systems, DFT has been instrumental in comparing substrate reactivity, analyzing charge distributions, nucleophilicity, and activation energies of potential reaction pathways whiterose.ac.ukrsc.org. These computational analyses, including Molecular Electrostatic Potential (MEP) calculations, Natural Bond Orbital (NBO) analysis, and HOMO-LUMO energy gap calculations, provide detailed insights into electronic effects and reaction propensity rsc.org.

The prediction of reaction dynamics often involves analyzing potential energy surfaces and transition states using methods rooted in quantum mechanics and molecular dynamics cecam.orgescholarship.org. Techniques like transition state theory can be employed to calculate rate constants, providing a dynamic perspective on reaction kinetics. For this compound, such computational investigations would aim to map out the preferred reaction coordinates for functionalization, oxidation, reduction, or other transformations, thereby guiding synthetic efforts and predicting the outcomes of specific reaction conditions.

Table 6.3.1: Hypothetical Calculated Activation Energies for this compound Transformations

Reaction StepComputational Method (Example)Activation Energy (kcal/mol)Notes
Electrophilic Aromatic Substitution (C-H)DFT (B3LYP/6-31G*)25.3Predicting regioselectivity on the ethyl-substituted isoquinoline.
Nucleophilic Addition to Pyridine (B92270) RingDFT (M06-2X/def2-TZVP)32.1Assessing reactivity towards nucleophiles.
Oxidation of Ethyl Side ChainDFT (ωB97X-D/cc-pVTZ)18.7Estimating energy barrier for oxidation of the ethyl group.
Ring-Opening via HydrolysisDFT (M06-2X/6-311+G(d,p))55.0Based on general isoquinoline ring-opening studies researchgate.net.
Catalyzed Addition (e.g., by water)DFT (M06-2X/6-311+G(d,p))28.0Illustrating catalytic effect on a similar addition step researchgate.net.

Note: The values presented in this table are hypothetical, illustrating the types of data obtained from computational studies. Specific calculations for this compound would be required to determine precise values.

Applications in Computer-Assisted Molecular Design (CAMD)

Computer-Assisted Molecular Design (CAMD) is a multidisciplinary field that leverages computational tools and algorithms to design and optimize molecules with desired properties, significantly accelerating processes like drug discovery and materials development longdom.orgscimagojr.comresearchgate.netijmsci.orgnih.govnih.gov. For a compound like this compound, CAMD approaches can be employed to explore its potential as a lead compound or as a scaffold for generating new molecules with tailored biological activities or material characteristics.

Key CAMD techniques include:

Virtual Screening: This involves computationally sifting through large databases of compounds to identify those with a high probability of interacting favorably with a specific biological target longdom.org. For this compound, this could involve screening libraries of its derivatives against known protein targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish correlations between the chemical structure of molecules and their biological activity researchgate.netijmsci.orgmdpi.com. By analyzing a series of isoquinoline derivatives, including potentially this compound and its analogs, QSAR can predict the activity of new compounds based on their structural features. For instance, studies have computationally modeled interactions of compounds containing isoquinoline moieties with biological targets like TRPV1, analyzing structural features responsible for antagonistic activity mdpi.com.

De Novo Molecular Design: This approach involves designing entirely new molecules from scratch or by modifying existing scaffolds to meet specific property requirements longdom.orgresearchgate.netijmsci.org. Generative models, often based on graph neural networks or reinforcement learning, can be used to create novel this compound derivatives with optimized properties rsc.orgarxiv.org.

Molecular Docking: This technique predicts the preferred orientation of a ligand (like this compound derivative) in the binding site of a target protein, estimating the binding affinity nih.govnih.govmdpi.com.

The isoquinoline scaffold itself is recognized for its presence in numerous biologically active natural products and pharmaceuticals rsc.orgnih.gov. By computationally investigating how the ethyl substituent at the 5-position influences the electronic, steric, and pharmacokinetic properties of the isoquinoline core, researchers can guide the design of potent and selective agents. For example, analyzing the binding modes of isoquinoline-containing molecules within protein pockets, as demonstrated in studies of TRPV1 antagonists, provides critical insights for optimizing molecular interactions mdpi.com.

Strategic Applications of 5 Ethylisoquinoline in Advanced Organic Synthesis

5-Ethylisoquinoline as a Chiral Building Block in Complex Molecule Synthesis

The synthesis of enantiomerically pure compounds is a paramount objective in modern drug discovery and development. clockss.orgnih.gov The isoquinoline (B145761) core, particularly at the tetrahydroisoquinoline level, is a prevalent feature in a vast number of chiral alkaloids. thieme-connect.de this compound serves as a valuable precursor for the synthesis of chiral 1-substituted tetrahydroisoquinolines, which are key intermediates in the synthesis of complex molecules.

A primary strategy for introducing chirality involves the asymmetric reduction of a prochiral 3,4-dihydroisoquinoline (B110456) intermediate. nih.gov A precursor, 5-Ethyl-3,4-dihydroisoquinoline, can be synthesized and then subjected to enantioselective reduction. This transformation generates a stereocenter at the C-1 position, yielding optically active 5-Ethyl-1,2,3,4-tetrahydroisoquinoline. Various catalytic systems, including chiral metal catalysts and organocatalysts, have been developed to achieve high enantioselectivity in such reductions. nih.gov

Table 1: Asymmetric Methodologies for Chiral Tetrahydroisoquinoline Synthesis

Method Description Catalyst/Reagent Example Potential Product from this compound Precursor
Asymmetric Hydrogenation Direct hydrogenation of the C=N bond of a dihydroisoquinoline using a chiral transition-metal complex. Chiral Rhodium-DuPHOS catalyst nih.gov (R)- or (S)-5-Ethyl-1,2,3,4-tetrahydroisoquinoline
Chiral Hydride Reduction Reduction using a chiral hydride-donating agent. Chiral Borane-based reagents Enantiomerically enriched 5-Ethyl-1,2,3,4-tetrahydroisoquinoline
Enzymatic Catalysis Biocatalytic reduction using enzymes like imine reductases. Engineered IREDs (Imin-Reduktasen) High enantiomeric excess of (R)- or (S)-5-Ethyl-1,2,3,4-tetrahydroisoquinoline

| Chiral Auxiliary Method | Attachment of a chiral auxiliary to the nitrogen atom, directing a diastereoselective reduction, followed by removal of the auxiliary. | Evans auxiliaries | Diastereomerically pure intermediates leading to chiral 5-Ethyl-1,2,3,4-tetrahydroisoquinoline |

Once formed, these chiral 5-Ethyl-tetrahydroisoquinoline building blocks can be further elaborated. The stereocenter at C-1 controls the stereochemistry of subsequent reactions, allowing for the diastereoselective synthesis of complex target molecules with multiple chiral centers. This approach leverages the inherent structural features of the this compound scaffold to access complex, three-dimensional chemical space.

Utilization of this compound in the Construction of Natural Product Analogues and Scaffolds

The isoquinoline nucleus is a privileged structure found in a wide array of natural products, including the opium poppy alkaloids papaverine (B1678415) and morphine, and the anti-amoebic agent emetine. thieme-connect.de These natural products exhibit significant biological activities, which has spurred extensive research into the synthesis of their analogues to improve efficacy, selectivity, and pharmacokinetic properties. rsc.org this compound is an ideal starting material for generating such analogues.

The ethyl group at the 5-position provides a synthetic handle for diversification that is distinct from the more commonly substituted positions (C-1, C-6, C-7). By incorporating the this compound core, chemists can create novel analogues of known natural products, potentially leading to compounds with altered biological profiles. For example, the core structure of a simple isoquinoline alkaloid could be modified by starting with this compound to probe the structure-activity relationship (SAR) associated with substitution on the benzo portion of the heterocycle.

Table 2: Comparison of a Natural Product Scaffold and a Hypothetical Analogue

Feature Papaverine (Natural Product) 5-Ethylpapaverine Analogue (Hypothetical)
Starting Scaffold Isoquinoline This compound
Structure 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxyisoquinoline 1-(3,4-Dimethoxybenzyl)-5-ethyl-6,7-dimethoxyisoquinoline
Key Difference Unsubstituted at C-5 Ethyl group at C-5

| Synthetic Rationale | The synthesis focuses on building the 1-benzyl and 6,7-dimethoxy features. | The synthesis would utilize a this compound precursor to introduce a lipophilic group, potentially altering membrane permeability or receptor binding. |

The synthesis of these analogues often follows established synthetic routes for isoquinolines, such as the Bischler–Napieralski or Pictet–Spengler reactions, but starting with appropriately substituted phenethylamines that lead to the 5-ethyl substitution pattern. rsc.org This strategy allows for the systematic exploration of chemical space around a validated natural product scaffold. nih.gov

Integration of this compound into Novel Heterocyclic Systems

Cycloaddition reactions are powerful tools for rapidly constructing complex cyclic and polycyclic frameworks. fiveable.me The isoquinoline ring system, including this compound, can participate in various cycloaddition reactions, serving as a diene or a dipolarophile component to build novel fused or bridged heterocyclic systems.

One prominent example is the [4+2] dearomative cycloaddition, where the benzene (B151609) ring of the isoquinoline acts as a diene. Photochemical methods, mediated by energy transfer, allow for the intermolecular [4+2] cycloaddition of isoquinolines with various alkenes. nih.gov This reaction converts the planar aromatic system into a three-dimensional bridged polycyclic structure with high regio- and diastereoselectivity. Using this compound in such a reaction would yield a bridged heterocycle with the ethyl group serving as a structural marker or a point for further functionalization.

Another important class of reactions is the [3+2] cycloaddition. Isoquinolinium ylides, generated in situ from the N-alkylation of this compound followed by deprotonation, can act as 1,3-dipoles. These ylides react with various dipolarophiles, such as alkenes, alkynes, or carbonyls, to construct five-membered rings fused to the isoquinoline core. nih.govnih.gov For instance, the reaction with alkynes can lead to the formation of pyrrolo[2,1-a]isoquinoline (B1256269) systems. nih.gov Asymmetric versions of these cycloadditions, using chiral catalysts, can produce highly enantiomerically enriched polycyclic products. researchgate.netnih.gov

Table 3: Cycloaddition Reactions Involving the Isoquinoline Scaffold

Reaction Type Role of Isoquinoline Reactant Partner Resulting Heterocyclic System
[4+2] Dearomative Cycloaddition Diene (Benzene ring) Alkene Bridged Polycyclic Heterocycle nih.gov
[3+2] Cycloaddition 1,3-Dipole (as Isoquinolinium Ylide) Alkyne Pyrrolo[2,1-a]isoquinoline nih.gov
[3+2] Cycloaddition 1,3-Dipole (as Isoquinolinium Ylide) Thiazolidine-2,5-dione Spiropyrrolo[1,2-a]isoquinoline nih.gov

| [3+3] Cycloaddition | Isoquinolinium Methylide | Diazo Compound | Triazino[5,4-a]isoquinoline nih.gov |

These cycloaddition strategies demonstrate the utility of this compound not just as a linear building block, but as a foundational component for creating topologically complex and diverse heterocyclic libraries.

Development of Advanced Synthetic Reagents Based on the this compound Scaffold

Beyond its role as a structural component, the this compound scaffold can be transformed into advanced reagents, such as ligands for catalysis or specialized chemical modifiers. The nitrogen atom in the isoquinoline ring is a Lewis base and can coordinate to metal centers, making isoquinoline derivatives attractive candidates for ligand development in transition-metal catalysis.

The 5-ethyl group can be functionalized to introduce additional coordinating atoms (e.g., oxygen, phosphorus, or another nitrogen), creating bidentate or pincer-type ligands. For example, benzylic bromination of the ethyl group followed by substitution with a phosphine (B1218219) could yield a novel N,P-ligand. The steric and electronic properties of such a ligand would be influenced by the rigid isoquinoline backbone, potentially imparting unique reactivity and selectivity in catalytic transformations like cross-coupling or asymmetric hydrogenation.

Furthermore, quaternization of the nitrogen atom in this compound with an alkyl halide produces a 5-Ethylisoquinolinium salt. nih.gov These salts are more electrophilic and can act as precursors to N-heterocyclic carbenes (NHCs) or as phase-transfer catalysts. The presence of an electron-withdrawing group can increase the stability of these salts and their derivatives, making them valuable intermediates for synthesizing 1,2-dihydroisoquinolines through the addition of various nucleophiles. nih.gov

Table 4: Potential Reagents Derived from this compound

Reagent Class Synthetic Modification Potential Application
Chiral Ligand Functionalization of the ethyl group to introduce a second coordinating moiety and a chiral center. Asymmetric transition-metal catalysis (e.g., hydrogenation, C-C bond formation).
Phase-Transfer Catalyst N-alkylation with a lipophilic group to form a quaternary ammonium (B1175870) salt. Catalysis of reactions between immiscible phases.
Organocatalyst Formation of a chiral isoquinolinium salt. Enantioselective transformations where the salt acts as a Brønsted acid or engages in hydrogen bonding.

| Specialized Synthon | Conversion to a 5-Ethylisoquinolinium ylide. | Reagent for [3+2] cycloaddition reactions to build fused heterocycles. nih.gov |

The development of reagents based on the this compound scaffold represents a sophisticated application of its chemical properties, moving beyond its passive inclusion in a target molecule to an active role in facilitating chemical transformations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Ethylisoquinoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization reactions (e.g., Bischler-Napieralski or Pictet-Spengler) using ethyl-substituted precursors. Key variables include catalyst choice (e.g., POCl₃ for cyclization), solvent polarity, and temperature control. For purity, chromatographic techniques (HPLC, column chromatography) and recrystallization are recommended. Yield optimization requires iterative testing of stoichiometry and reaction time .
  • Data Consideration : Report yields, melting points, and spectroscopic validation (¹H/¹³C NMR, IR) in tabular format. Compare results with prior studies (e.g., analogs like 5-methylisoquinoline) to identify trends .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : Assign peaks using DEPT-135 and 2D experiments (COSY, HSQC) to resolve ethyl group signals from aromatic protons.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula; fragmentation patterns distinguish regioisomers.
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Retention indices should align with literature values .

Q. What biological activities have been reported for this compound, and how are these assays designed?

  • Methodological Answer : Common assays include:

  • Enzyme Inhibition : Dose-response curves (IC₅₀) against targets like kinases or phosphodiesterases. Use positive controls (e.g., staurosporine) and triplicate measurements.
  • Cytotoxicity : MTT assays on cell lines (e.g., HeLa) with EC₅₀ calculations. Validate via comparative studies with unsubstituted isoquinoline .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and binding affinity of this compound?

  • Methodological Answer :

  • DFT : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites.
  • Docking : Use AutoDock Vina with protein targets (e.g., PARP-1) to simulate binding modes. Compare ΔG values with experimental IC₅₀ data .
    • Data Contradiction : Address discrepancies between predicted and observed bioactivity by evaluating force field accuracy or solvent effects in simulations .

Q. What strategies resolve contradictions in reported biological data for this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell line variability, incubation time) using PRISMA guidelines .
  • Experimental Replication : Reproduce conflicting studies with standardized protocols (e.g., fixed substrate concentrations) and validate via orthogonal assays (e.g., SPR vs. fluorescence quenching) .

Q. How does the ethyl substituent influence the electronic and steric properties of this compound compared to other alkyl derivatives?

  • Methodological Answer :

  • Electronic Effects : Use Hammett σ constants to correlate substituent effects with reaction rates (e.g., SNAr reactions).
  • Steric Analysis : X-ray crystallography or NOESY NMR to assess spatial hindrance. Compare with methyl or propyl analogs using steric maps .

Methodological Best Practices

  • Reproducibility : Document all synthetic steps, including solvent batches and equipment calibration, in supplementary materials .
  • Data Presentation : Use tables to summarize spectral data (δ ppm, multiplicity) and bioassay results (EC₅₀ ± SEM). Include error bars and p-values in graphs .
  • Literature Review : Prioritize primary sources from journals like J. Org. Chem. or Bioorg. Med. Chem., avoiding non-peer-reviewed platforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.